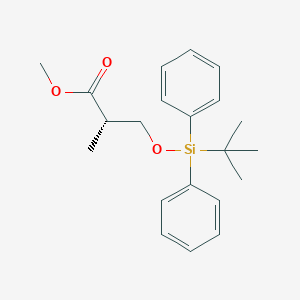
Clorhidrato de Xaliproden
Descripción general
Descripción
Xaliproden hydrochloride is a member of naphthalenes.
Xaliproden Hydrochloride is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades neurodegenerativas
El clorhidrato de Xaliproden se ha investigado por su potencial para tratar afecciones neurodegenerativas como la Esclerosis Lateral Amiotrófica (ELA). Imita los efectos del factor de crecimiento nervioso y actúa como un agonista del receptor de serotonina 5-HT1A, lo que puede ayudar a ralentizar la progresión de la ELA .
Enfermedad de Alzheimer y trastornos cognitivos
En estudios preclínicos, el Xaliproden ha mostrado promesas en la mejora de la memoria a corto plazo en ratas envejecidas, lo que indica posibles aplicaciones en el tratamiento de trastornos cognitivos como la enfermedad de Alzheimer. Su alta afinidad por los receptores de serotonina 5-HT1A en el tejido hipocampal de rata sugiere que podría desempeñar un papel en los procesos de memoria y aprendizaje .
Oncología - Manejo de la neuropatía periférica inducida por quimioterapia
El this compound ha formado parte de ensayos clínicos para evaluar su eficacia en el tratamiento de la neuropatía sensorial periférica (NSP) inducida por fármacos de quimioterapia como el oxaliplatino. Esto podría ser particularmente beneficioso para los pacientes con cáncer que se someten a quimioterapia adyuvante para el cáncer de colon .
Neuroprotección
Debido a sus efectos neurotróficos y neuroprotectores, el this compound podría usarse para proteger las neuronas del daño. Esta aplicación podría extenderse a diversas afecciones donde la protección neuronal es crucial .
Psiquiatría - Modulación de la vía de la serotonina
Como agonista del receptor de serotonina 5-HT1A, el this compound podría tener aplicaciones en trastornos psiquiátricos donde la modulación de la vía de la serotonina es beneficiosa. Esto incluye el tratamiento de la depresión y los trastornos de ansiedad .
Reprogramación para la degeneración macular relacionada con la edad
Existe investigación sobre la reprogramación de medicamentos aprobados por la FDA para tratar la degeneración macular relacionada con la edad (DMAE). El Xaliproden, debido a su interacción con las vías de la serotonina, se considera un candidato para tales esfuerzos de reprogramación .
Mecanismo De Acción
Target of Action
Xaliproden hydrochloride primarily targets the 5-hydroxytryptamine (5-HT) 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is implicated in a variety of cognitive, behavioral, and physiological processes.
Mode of Action
Xaliproden hydrochloride is an orally-active, synthetic, non-peptidic 5-HT1A receptor agonist . This leads to the stimulation of neuronal cell differentiation and proliferation, and the inhibition of neuronal cell death .
Biochemical Pathways
The neuroprotective effect of Xaliproden hydrochloride involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor . This pathway plays a crucial role in various cellular functions including cell growth, differentiation, and survival.
Result of Action
The action of Xaliproden hydrochloride results in neurotrophic and neuroprotective effects . It has been proposed for use in the treatment of several neurodegenerative conditions including amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease . The development of xaliproden for these two indications was discontinued in 2007 following analysis of phase iii data .
Análisis Bioquímico
Biochemical Properties
Xaliproden Hydrochloride acts as a 5HT1A agonist . It has neurotrophic and neuroprotective effects in vitro . It appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death .
Cellular Effects
Xaliproden Hydrochloride has been reported to counteract Aβ-induced neuronal toxicity and memory deficits in rats . It has beneficial effects in cell-based and animal models of motor neuron disease and multiple sclerosis .
Molecular Mechanism
The neuroprotective effect of Xaliproden Hydrochloride involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor .
Propiedades
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBEIJGAINUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046724 | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90494-79-4 | |
| Record name | Xaliproden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 57746A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XALIPRODEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xaliproden hydrochloride and what are its downstream effects?
A1: Xaliproden hydrochloride is a synthetic, non-peptidic agonist of the serotonin 5-HT1A receptor. [] While its exact mechanism of action remains partially unclear, research suggests that it may mimic the effects of neurotrophins or stimulate their production. [] This stimulation leads to several downstream effects, including enhanced neuronal cell differentiation and proliferation, as well as inhibition of neuronal cell death. [] One pathway implicated in Xaliproden hydrochloride's neuroprotective effects is the activation of MAP kinase pathways through 5-HT1A receptor stimulation. []
Q2: What is known about the clinical development of Xaliproden hydrochloride for Amyotrophic Lateral Sclerosis (ALS)?
A2: Xaliproden hydrochloride (SR 57746A, xaliprodene; Xaprila) was initially developed by Sanofi. [] Following the merger of Sanofi and Synthélabo, the drug entered Phase III clinical trials for Amyotrophic Lateral Sclerosis (ALS) in Europe, the US, and Canada. [] In Japan, Xaliproden hydrochloride is currently in Phase II clinical trials for ALS and has also received orphan drug designation for this indication. []
Q3: Has there been any research on improving the synthesis of Xaliproden hydrochloride?
A3: Yes, researchers have investigated optimizing the synthesis of Xaliproden hydrochloride. [] One study focused on improving the synthetic route, starting from 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethyl benzene. [] The multi-step synthesis involved Grignard reaction, reduction, elimination, addition, and salification. [] This improved method achieved a total yield of 28.5% for Xaliproden hydrochloride with a purity exceeding 99.2% as determined by HPLC analysis. [] The researchers concluded that this optimized process is suitable for further pilot-scale manufacturing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

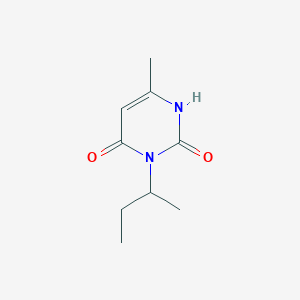
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
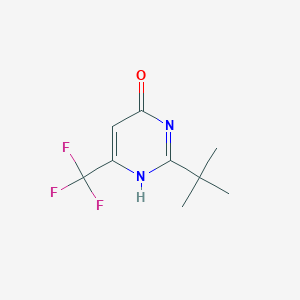
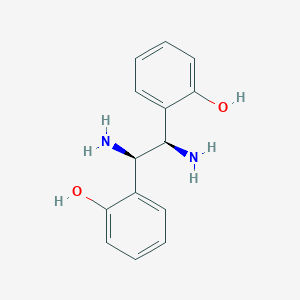
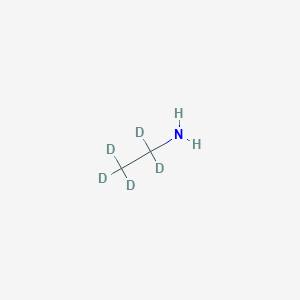
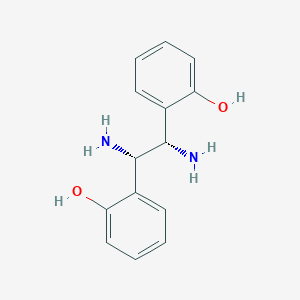
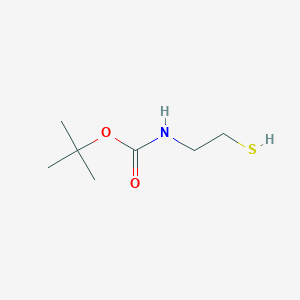
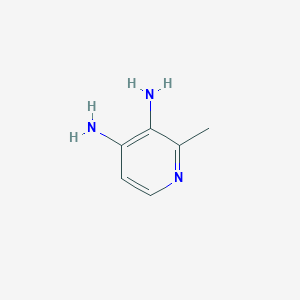

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
